REACTION_CXSMILES
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[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[Mg]Br.[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[C:16]([F:22])[CH:15]=1.FC(F)(F)C1C=C(Cl)C=CC=1C(O)C1C=CC=CC=1>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:18]([OH:19])[C:17]1[CH:20]=[CH:21][C:14]([Br:13])=[CH:15][C:16]=1[F:22]
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Name
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|
Quantity
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60 mmol
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Type
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reactant
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Smiles
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FC(C1=C(C=CC=C1)[Mg]Br)(F)F
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Name
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|
Quantity
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54 mmol
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=O)C=C1)F
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Name
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compound ( 96 )
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Quantity
|
12.3 g
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Type
|
reactant
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Smiles
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FC(C1=C(C(C2=CC=CC=C2)O)C=CC(=C1)Cl)(F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
FC(C1=C(C(C2=C(C=C(C=C2)Br)F)O)C=CC=C1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |